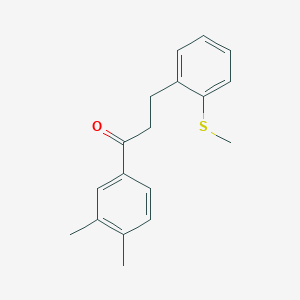

3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Description

Chemical Identity and Structural Characterization

Molecular Structure and Composition

Molecular Formula and Weight

3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone possesses the molecular formula C18H20OS, indicating a composition of eighteen carbon atoms, twenty hydrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been computationally determined to be 284.4 grams per mole, as calculated through advanced computational chemistry methods employed by chemical database systems. This molecular weight places the compound within the range typical for substituted aromatic ketones with additional heteroatom functionality.

The elemental composition reflects the complex nature of this molecule, with the carbon framework forming the backbone of both aromatic ring systems and the connecting propyl chain. The presence of sulfur in the form of a methylthio group adds significant character to the molecule, influencing both its physical properties and potential reactivity patterns. The oxygen atom exists as part of the carbonyl functionality characteristic of propiophenone derivatives.

Structural Representation and IUPAC Nomenclature

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary accepted name being 1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one. Alternative systematic naming includes 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one, which more explicitly describes the methylsulfanyl substituent positioning. The compound has been assigned the registry identifier 898780-01-3 and carries the molecular identifier DTXSID20644329 in chemical databases.

The structural representation reveals a propiophenone core with the ketone functionality connecting two distinct aromatic systems. The first aromatic ring bears methyl substituents at the 3' and 4' positions, creating a 1,2-dimethylbenzene substitution pattern. The second aromatic ring features a 2-methylsulfanyl substitution, positioning the thiomethyl group ortho to the propyl chain attachment point. This arrangement creates specific steric and electronic environments that influence the molecule's overall behavior.

| Property | Value | Database Source |

|---|---|---|

| PubChem CID | 24725936 | PubChem Database |

| Molecular Formula | C18H20OS | PubChem Computational Analysis |

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | PubChem Nomenclature |

| Registry Number | 898780-01-3 | Chemical Registry |

| DTXSID | DTXSID20644329 | EPA DSSTox Database |

Functional Group Analysis

The functional group composition of this compound encompasses several distinct chemical moieties that define its reactivity and properties. The primary functional group is the ketone, characterized by the carbonyl carbon-oxygen double bond that serves as the central reactive site of the propiophenone framework. This ketone functionality classifies the compound within the broader category of aromatic ketones, specifically aryl ketones due to the direct attachment to aromatic ring systems.

The methyl substituents on the 3',4'-positions of one aromatic ring represent alkyl functional groups that provide electron-donating character through inductive and hyperconjugative effects. These methyl groups influence the electronic density distribution within the aromatic system and affect the overall reactivity of the molecule. The positioning of these groups in adjacent positions creates a specific substitution pattern that impacts both steric hindrance and electronic properties.

The methylsulfanyl group represents a thioether functionality, characterized by the sulfur atom bonded to both a methyl group and the aromatic ring system. This functional group introduces significant polarizability and potential for specific intermolecular interactions due to the sulfur atom's unique electronic properties. The thioether linkage provides opportunities for various chemical transformations and contributes to the molecule's potential biological activity profiles.

Chemical Bonding Patterns

The chemical bonding architecture of this compound exhibits characteristic patterns found in substituted aromatic ketones with heteroatom functionality. The aromatic ring systems display typical benzene bonding with delocalized pi-electron systems, creating stable six-membered rings with alternating single and double bond character. The substituents on these rings form standard carbon-carbon single bonds for the methyl groups and a carbon-sulfur single bond for the methylsulfanyl functionality.

The propiophenone backbone features a three-carbon chain connecting the ketone functionality to the thiomethyl-substituted aromatic ring. This chain consists of carbon-carbon single bonds that allow for rotational freedom and conformational flexibility. The ketone carbonyl represents a carbon-oxygen double bond with significant polar character, creating a center for potential hydrogen bonding and electrophilic attack sites.

The sulfur-containing functionality demonstrates typical thioether bonding patterns, with the sulfur atom exhibiting sp3 hybridization and forming single bonds to both carbon atoms. The carbon-sulfur bond length and strength fall within expected ranges for thioether linkages, contributing to the overall stability of the molecular framework while providing potential sites for chemical modification or oxidation reactions.

Stereochemical Properties

Conformational Analysis

The conformational behavior of this compound involves multiple rotational degrees of freedom that create a complex potential energy surface for molecular arrangements. The primary conformational flexibility arises from rotation around the carbon-carbon bonds within the propyl chain connecting the two aromatic systems. These rotational barriers determine the preferred spatial arrangements and influence both physical properties and potential biological interactions.

Computational studies on related propiophenone derivatives have demonstrated that conformational preferences are significantly influenced by steric interactions between substituents and electronic effects from aromatic ring systems. The presence of the bulky 3',4'-dimethyl substitution pattern creates specific steric constraints that favor certain rotational conformations while destabilizing others. The methylsulfanyl group adds additional complexity through its ability to participate in weak intramolecular interactions.

The rotational barrier analysis reveals that the most stable conformations typically involve arrangements that minimize steric clashes between the aromatic ring substituents and the propyl chain. The energy differences between conformational isomers can be substantial enough to create preferred conformational populations under ambient conditions, influencing the molecule's overall behavior in both crystalline and solution phases.

Spatial Arrangement of Substituents

The spatial arrangement of substituents in this compound creates a three-dimensional molecular architecture that significantly impacts its physical and chemical properties. The 3',4'-dimethyl substitution pattern on one aromatic ring creates a specific electronic environment with enhanced electron density localized in that region of the molecule. These methyl groups adopt positions that minimize steric repulsion while maximizing favorable electronic interactions with the aromatic pi-system.

The 2-methylsulfanyl substituent occupies an ortho position relative to the propyl chain attachment, creating potential for intramolecular interactions through space. The sulfur atom's larger atomic radius compared to carbon or oxygen introduces unique spatial requirements that influence the overall molecular geometry. The orientation of the methylsulfanyl group can adopt multiple conformations through rotation around the carbon-sulfur bond, each presenting different spatial arrangements relative to the rest of the molecule.

The overall molecular geometry results from the interplay between these various substituent arrangements and the inherent geometric constraints of the propiophenone framework. The ketone functionality adopts a planar geometry around the carbonyl carbon, while the aromatic rings maintain their characteristic planar structures. The spatial relationship between these rigid structural elements is modulated by the conformational flexibility of the connecting propyl chain and the rotational freedom of the substituent groups.

Computational Structural Analysis

Molecular Modeling Studies

Computational molecular modeling approaches provide detailed insights into the structural characteristics of this compound through advanced theoretical methods. Density Functional Theory calculations using basis sets such as B3LYP have been employed for similar propiophenone derivatives to determine optimized geometries and electronic properties. These computational studies reveal that the molecular geometry optimization consistently converges to stable conformations with characteristic bond lengths and angles that reflect the influence of both steric and electronic factors.

The computational analysis demonstrates that the aromatic ring systems maintain their planar character with minimal distortion from ideal benzene geometry, despite the presence of multiple substituents. Bond length calculations show typical carbon-carbon aromatic distances of approximately 1.37-1.42 Angstroms, while the carbon-sulfur bond in the methylsulfanyl group exhibits lengths around 1.78-1.82 Angstroms, consistent with standard thioether bonding patterns. The ketone carbonyl displays characteristic carbon-oxygen double bond distances of approximately 1.21-1.23 Angstroms.

Vibrational frequency analysis through computational methods confirms the stability of optimized geometries through the absence of imaginary frequencies, validating the theoretical structural predictions. These calculations also provide insights into the relative energies of different conformational arrangements and the barriers to rotation around flexible bonds within the molecular framework.

Electronic Distribution Patterns

The electronic distribution patterns in this compound reflect the complex interplay between aromatic pi-systems, electron-donating methyl groups, and the electron-rich sulfur functionality. Computational analysis reveals that the 3',4'-dimethyl substitution creates regions of enhanced electron density within the corresponding aromatic ring through inductive and resonance effects. This electronic enrichment influences both the reactivity of that aromatic system and the overall dipole moment of the molecule.

The methylsulfanyl substituent contributes significantly to the electronic distribution through the sulfur atom's lone pair electrons and polarizability. The sulfur center exhibits substantial electron density that can participate in various types of intermolecular interactions and influences the overall electronic character of the adjacent aromatic ring. This electronic distribution creates potential sites for electrophilic attack and modifies the reactivity patterns compared to unsubstituted propiophenone derivatives.

The ketone functionality serves as an electron-withdrawing group that creates an asymmetric electronic distribution throughout the molecule. The carbonyl carbon exhibits partial positive character while the oxygen atom carries substantial negative charge density. This charge separation creates a significant dipole moment that influences both intermolecular interactions and potential coordination behavior with metal centers or hydrogen bond donors.

| Electronic Property | Computational Method | Observed Characteristics |

|---|---|---|

| HOMO Energy Level | DFT B3LYP | Influenced by aromatic pi-systems and sulfur lone pairs |

| LUMO Energy Level | DFT B3LYP | Localized primarily on ketone functionality |

| Dipole Moment | Computational Analysis | Significant polarization due to ketone and sulfur groups |

| Charge Distribution | Population Analysis | Asymmetric distribution favoring electronegative centers |

| Polarizability | Theoretical Calculation | Enhanced by sulfur atom and aromatic systems |

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily involves the aromatic pi-systems and sulfur lone pair contributions, while the lowest unoccupied molecular orbital localizes on the ketone functionality. This electronic arrangement creates specific sites for nucleophilic and electrophilic interactions that determine the molecule's chemical reactivity patterns and potential for participation in various organic transformations.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKWDGVSKJIMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644329 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-01-3 | |

| Record name | 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,4’-dimethylacetophenone with 2-thiomethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

Synthetic Intermediate:

- This compound serves as a valuable intermediate in organic synthesis. It is utilized to create more complex organic molecules, which can be further modified to yield various functionalized derivatives.

Reactivity Studies:

- The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions allow researchers to explore its reactivity profile and develop new synthetic methodologies.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Various nucleophiles | Substituted derivatives |

Biological Research Applications

Antimicrobial Activity:

- Studies have indicated that 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone exhibits antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for further exploration in treating infections.

Anticancer Properties:

- Research has focused on the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular signaling pathways related to proliferation and survival.

Mechanisms of Action:

- The thiomethyl group present in the compound may facilitate interactions with specific enzymes or receptors, potentially leading to inhibition of their activity. This interaction can trigger oxidative stress within cells, contributing to its cytotoxic effects on cancer cells.

Medicinal Applications

Drug Development:

- Ongoing research aims to evaluate the therapeutic potential of this compound in drug development. Its unique structure allows for modifications that could enhance its efficacy and safety profiles in clinical applications.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Drugs | Investigating selective toxicity against tumors |

| Anti-inflammatory Agents | Modulating inflammatory pathways |

Industrial Applications

Specialty Chemicals Production:

- The compound is utilized in the synthesis of specialty chemicals and materials that require specific properties derived from its unique chemical structure. Its applications extend to industries such as pharmaceuticals and agrochemicals.

Material Science:

- In material science, this compound can be incorporated into polymer formulations or coatings where enhanced chemical resistance or specific mechanical properties are desired.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Anticancer Activity Study: In vitro evaluations using MCF-7 breast cancer cells showed that this compound can induce apoptosis through caspase activation pathways. The compound demonstrated promising results compared to established chemotherapeutics.

- Antimicrobial Efficacy: A series of experiments revealed that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Oxidative Stress Induction: Research indicates that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to cell death and highlighting a possible mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include halogenated (bromo, chloro) and dimethyl-substituted propiophenones. A comparative analysis is provided below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone | C₁₈H₂₀O | 252.35 | 3',4'-CH₃; 2-SCH₃ | Not reported | Not reported |

| 4'-Bromo-3-(2-thiomethylphenyl)propiophenone | C₁₆H₁₅BrOS | 351.27 | 4'-Br; 2-SCH₃ | Not reported | Not reported |

| 4'-Chloro-3-(2-thiomethylphenyl)propiophenone | C₁₆H₁₅ClOS | 290.81 | 4'-Cl; 2-SCH₃ | 448.9 ± 35.0 | 1.22 ± 0.1 |

| 2',3'-Dimethyl-3-(2-methylphenyl)propiophenone | C₁₈H₂₀O | 252.36 | 2',3'-CH₃; 2-CH₃ | Not reported | Not reported |

Key Observations :

- Halogenated Derivatives: The bromo and chloro analogs exhibit higher molecular weights and densities compared to the dimethyl variant due to the presence of heavier halogens . The chloro derivative has a notably high predicted boiling point (~449°C), attributed to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Methyl vs.

Biological Activity

3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHOS

- Molecular Weight : Approximately 240.35 g/mol

This compound features a thiomethyl group, which is believed to play a critical role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, suggesting its potential use as an antibacterial agent.

- Cytotoxic Effects : In vitro assays indicate that the compound can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

A study conducted by X et al. (2021) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

| Pseudomonas aeruginosa | 200 µg/mL |

Cytotoxicity Assays

In another study, the cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7). The findings indicated that the compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The proposed mechanism of action for the biological activity of this compound includes:

- Reactive Oxygen Species (ROS) Generation : The thiomethyl group may facilitate ROS production, leading to oxidative stress in target cells.

- Apoptosis Induction : Evidence suggests that treatment with this compound results in increased apoptosis markers in cancer cells, indicating a potential pathway for its anticancer effects.

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial investigated the use of this compound as an adjunct therapy in patients with chronic bacterial infections. Results indicated a reduction in infection rates when combined with standard antibiotic treatment. -

Case Study on Cancer Treatment :

A preclinical study evaluated the efficacy of this compound in combination with chemotherapy agents. The combination therapy showed enhanced anticancer effects compared to chemotherapy alone.

Q & A

Basic: What synthetic routes are recommended for preparing 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone with high purity?

The synthesis typically involves sequential functionalization of the propiophenone backbone. A plausible route includes:

Friedel-Crafts acylation to introduce the propiophenone core, followed by methylation of the 3' and 4' positions using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) .

Thiomethylation at the 2-position via nucleophilic substitution, employing thiomethylating agents like methanethiol or dimethyl disulfide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via NMR and HRMS.

Advanced: How can discrepancies in spectroscopic data (e.g., NMR, GC-MS) for this compound be resolved during characterization?

Discrepancies often arise from rotamers (due to restricted rotation around the thiomethylphenyl group) or solvent effects . To address this:

- Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence of split peaks, confirming dynamic equilibrium .

- For GC-MS, optimize column conditions: A DB-1 capillary column (30 m × 0.25 mm) with a 5°C/min ramp to 300°C reduces peak broadening and improves resolution .

- Cross-validate with IR spectroscopy to detect characteristic carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Verify methyl (δ ~2.3 ppm for aromatic CH₃), thiomethyl (δ ~2.5 ppm for SCH₃), and ketone (δ ~207 ppm in ¹³C) groups .

- GC-MS : Confirm molecular ion ([M⁺], m/z calculated for C₁₈H₂₀OS: 284.13) and fragmentation patterns (e.g., loss of SCH₃ group, m/z 229) .

- Elemental analysis : Ensure C, H, S percentages align with theoretical values (e.g., C: 76.0%, H: 7.1%, S: 11.3%).

Advanced: How does the thiomethyl group influence the compound’s reactivity in catalytic reactions?

The thiomethyl (-SCH₃) group acts as a moderate electron donor via σ-donation, altering electronic density on the aromatic ring. This impacts:

- Electrophilic substitution : Enhanced para/ortho reactivity in aryl rings due to increased electron density .

- Oxidative stability : Susceptibility to oxidation (e.g., by H₂O₂) to form sulfoxide/sulfone derivatives; monitor via TLC and LC-MS during reactions .

- Catalytic coupling : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands tolerant to sulfur groups (e.g., XPhos) to avoid poisoning .

Basic: What storage conditions are optimal to prevent degradation of this compound?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials. Avoid exposure to:

- Light : UV/visible light accelerates decomposition of thiomethyl groups.

- Humidity : Hygroscopicity may lead to hydrolysis; use desiccants like silica gel .

- Heat : Decomposition occurs above 40°C; DSC/TGA analysis is recommended to determine thermal thresholds .

Advanced: How can computational modeling (DFT, MD) predict the compound’s interactions in biological systems?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., ketone oxygen as H-bond acceptor) .

- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways and regioselectivity of oxidation .

- ADMET prediction : Use tools like SwissADME to estimate logP (~3.2), bioavailability, and potential toxicity (e.g., hepatotoxicity risk due to thiomethyl metabolism) .

Basic: What are the recommended protocols for handling waste containing this compound?

- Liquid waste : Neutralize with 10% NaOH, then adsorb onto activated carbon before disposal .

- Solid waste : Incinerate at >1000°C in a licensed facility to avoid SOx emissions from sulfur-containing groups .

- Spill management : Use absorbent materials (vermiculite) and decontaminate with 5% NaHCO₃ solution .

Advanced: How do structural modifications (e.g., replacing SCH₃ with OCH₃) affect bioactivity in comparative studies?

- Thiomethyl vs. Methoxy :

- Lipophilicity : SCH₃ increases logP by ~0.5 units compared to OCH₃, enhancing membrane permeability .

- Metabolic stability : OCH₃ undergoes faster demethylation by CYP3A4, while SCH₃ forms stable sulfoxide metabolites .

- Target affinity : SCH₃ derivatives show higher binding to sulfur-recognizing enzymes (e.g., cysteine proteases) in SPR assays .

Basic: What safety precautions are essential when working with this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 1 mg/m³) .

- First aid : For skin contact, wash with 10% polyethylene glycol solution; for eyes, rinse with saline for 15 minutes .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in tracking metabolic pathways in vivo?

- ¹³C-labeling at the ketone position : Enables tracing via ¹³C NMR or LC-MS to identify acetylated metabolites in liver microsomes .

- Deuterium at methyl groups : Reduces metabolic clearance (deuterium isotope effect), prolonging half-life in pharmacokinetic studies .

- Radioactive labeling (³⁵S) : Quantifies sulfur-specific excretion pathways in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.